Product packaging for Darunavir-d9 Impurity(Cat. No.:)

Darunavir-d9 Impurity

Cat. No.: B13851597
M. Wt: 556.7 g/mol
InChI Key: GCDBSZUUKSTDCG-SYUAEXFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Darunavir-d9 Impurity is a deuterated internal standard critical for advanced analytical research on the antiretroviral drug Darunavir. This high-purity reference compound features nine deuterium atoms, providing the mass difference essential for accurate quantification in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods. Darunavir is a second-generation HIV-1 protease inhibitor that prevents viral replication by binding to the catalytic site of the HIV protease enzyme, blocking the cleavage of viral Gag-Pol polyproteins and formation of mature infectious virus particles . This deuterated impurity standard enables researchers to conduct precise method validation, stability studies, and impurity profiling for Darunavir, supporting pharmaceutical development and quality control. The compound is provided with comprehensive characterization data and is intended for research applications only. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H37N3O7S B13851597 Darunavir-d9 Impurity

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H37N3O7S

Molecular Weight

556.7 g/mol

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[4-[[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]sulfamoyl]phenyl]carbamate

InChI

InChI=1S/C27H37N3O7S/c1-18(2)15-30(16-24(31)23(28)14-19-6-4-3-5-7-19)38(33,34)21-10-8-20(9-11-21)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1/i1D3,2D3,15D2,18D

InChI Key

GCDBSZUUKSTDCG-SYUAEXFJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(C[C@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)NC(=O)O[C@H]3CO[C@@H]4[C@H]3CCO4

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OC3COC4C3CCO4

Origin of Product

United States

Synthesis and Mechanistic Understanding of Darunavir D9 Impurity Formation

Methodologies for the Chemical Synthesis of Stable Isotope Labeled Impurities of Darunavir (B192927)

The synthesis of Darunavir-d9 (B21623), where nine deuterium (B1214612) atoms are incorporated into the isobutyl moiety, is essential for its use as an internal standard in mass spectrometry-based quantification of Darunavir. drugbank.commdpi.comresearchgate.netdntb.gov.ua The generation of specific Darunavir-d9 impurity analogs for use as reference standards requires a strategic approach to isotopic labeling, typically by introducing the deuterated functionality via a key starting material.

Synthetic Routes for Specific this compound Analogs

The most direct synthetic route to Darunavir-d9 and its potential process-related impurities involves the use of deuterated isobutylamine (B53898) (isobutylamine-d9) as a key building block. The general synthesis of Darunavir often commences with the ring-opening of an epoxide intermediate with isobutylamine. googleapis.comgoogle.comportico.org To prepare the deuterated analog, isobutylamine-d9 is substituted for its non-labeled counterpart in this well-established synthetic pathway.

A plausible synthetic pathway can be outlined as follows:

Preparation of Isobutylamine-d9: The synthesis of the crucial deuterated starting material, isobutylamine-d9, can be achieved through various methods developed for the synthesis of deuterated amines. rsc.orgnih.gov One common approach involves the reduction of a corresponding amide, pivalamide, using a potent deuteride-donating agent like lithium aluminum deuteride (B1239839) (LiAlD₄). Alternatively, methods involving the treatment of ynamides with a combination of deuterated triflic acid and deuterated triethylsilane can yield amines with high levels of deuterium incorporation. nih.gov

Epoxide Ring-Opening: A protected (2S,3S)-1,2-epoxy-3-amino-4-phenylbutane derivative is reacted with the synthesized isobutylamine-d9. googleapis.com This reaction opens the epoxide ring to form the corresponding amino alcohol intermediate, now containing the d9-isobutyl group.

Sulfonylation: The resulting amino alcohol is then reacted with p-nitrobenzenesulfonyl chloride in the presence of a base to yield N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)-4-nitro-benzenesulfonamide. researchgate.net

Nitro Group Reduction: The nitro group on the phenylsulfonyl moiety is reduced to an amine, typically through catalytic hydrogenation (e.g., using Pd/C). google.com

Coupling with the Bicyclic Furan (B31954) Moiety: The final step involves the coupling of the resulting amine with a derivative of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol to furnish the final Darunavir-d9 molecule. googleapis.comportico.org

Any side reactions or incomplete reactions involving the deuterated intermediates in this pathway would lead to the formation of Darunavir-d9 process-related impurities. For instance, incomplete reduction of the nitro group would result in a nitro-d9 impurity analog.

Isotopic Enrichment and Positional Specificity in this compound Synthesis

The primary goal in synthesizing Darunavir-d9 as an internal standard is to achieve high isotopic enrichment and positional specificity. The deuterium atoms are specifically located on the isobutyl group, as confirmed by the chemical name: [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate. researchgate.netacs.org

Isotopic Enrichment: This refers to the percentage of molecules that contain the desired number of deuterium atoms. High isotopic enrichment (often >98%) is crucial to minimize interference from the unlabeled analyte and to ensure the accuracy of the analytical method. nih.gov The level of enrichment in the final Darunavir-d9 product is largely dependent on the isotopic purity of the deuterated starting material, such as isobutylamine-d9.

Positional Specificity: This ensures that the deuterium atoms are located only at the intended positions within the molecule. In the case of Darunavir-d9, all nine deuterium atoms are on the isobutyl group. This is achieved by using a starting material that is already appropriately deuterated, thereby avoiding non-specific H/D exchange reactions during the subsequent synthetic steps. The reaction conditions for the synthesis are generally mild enough to prevent scrambling of the deuterium labels to other positions on the Darunavir scaffold.

The following table summarizes the key aspects of Darunavir-d9 synthesis:

ParameterDescription
Deuterated Starting Material Isobutylamine-d9
Key Synthetic Steps Epoxide ring-opening, Sulfonylation, Nitro reduction, Coupling
Positional Specificity All nine deuterium atoms are located on the isobutyl moiety.
Desired Isotopic Enrichment Typically >98% to serve as an effective internal standard.

Elucidation of Formation Mechanisms for Darunavir Impurities

Impurities in Darunavir can be categorized as either process-related, arising from the manufacturing process, or degradation-induced, resulting from the chemical decomposition of the API over time.

Characterization of Process-Related Impurities Arising During Darunavir Manufacturing

During the synthesis of Darunavir (and by extension, Darunavir-d9), several process-related impurities can be formed. These are typically unreacted starting materials, intermediates, or byproducts of side reactions. The synthesis of Darunavir-d9 would be expected to generate the deuterated analogs of these known impurities.

One notable process-related impurity is the difuranyl impurity , which can form during the coupling of the sulfonamide intermediate with the hexahydrofuro[2,3-b]furan-3-ol derivative. This impurity arises from the reaction of two molecules of the furan derivative with one molecule of the core amine. In the context of a Darunavir-d9 synthesis, this would result in a d9-analog of the difuranyl impurity.

Other potential process-related impurities include:

Starting material residues: Unreacted 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)-benzenesulfonamide.

Intermediates: Incomplete reduction of the nitro group leading to a nitro-Darunavir-d9 impurity.

Side-products: Impurities arising from over-reaction or alternative reaction pathways of the activated intermediates.

The identification and characterization of these impurities are critical for quality control and are typically achieved using hyphenated techniques like LC-MS, with final structure confirmation by NMR spectroscopy. spirochem.comconicet.gov.ar The synthesis of authentic reference standards for these impurities is often necessary for their accurate quantification in the final API. symeres.com

Pathways of Degradation-Induced Darunavir Impurity Generation

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that could form under various stress conditions. Darunavir has been shown to be susceptible to degradation, particularly under hydrolytic conditions. nih.govnih.govresearchgate.netnih.gov

Hydrolytic degradation involves the cleavage of chemical bonds by reaction with water. Studies have shown that Darunavir degrades significantly in both acidic and basic conditions, while being relatively stable under neutral, oxidative, thermal, and photolytic stress. nih.govresearchgate.net The primary sites of hydrolytic attack are the carbamate (B1207046) and sulfonamide linkages.

Under acidic and basic stress, several degradation products (DPs) have been identified and characterized. A comprehensive study identified five major degradation products from acid and base hydrolysis. nih.govvignan.ac.in

Acid Hydrolysis: In acidic conditions, the main degradation pathway involves the hydrolysis of the carbamate bond. This cleavage results in the formation of DP-2: 4-amino-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide . vignan.ac.in This product is essentially the core amine structure of Darunavir without the hexahydrofuro[2,3-b]furan-3-yl moiety. Further degradation can occur, leading to other novel impurities such as DP-1 and DP-3 . nih.govvignan.ac.in

Base Hydrolysis: Under basic conditions, Darunavir also undergoes degradation. In addition to the formation of DP-2, other degradation products such as DP-4 (an oxazolidinone product) and DP-5 (a methyl carbamate derivative) have been identified. vignan.ac.inijper.org The formation of the oxazolidinone ring in DP-4 is a result of an intramolecular cyclization following the initial hydrolysis.

The following table summarizes the key hydrolytic degradation products of Darunavir:

Degradation Product (DP)NameFormation Condition
DP-1 N-(4-(N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylsulfamoyl) phenyl) acetimidamideAcidic
DP-2 4-amino-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamideAcidic & Basic
DP-3 hexahydrofuro[2,3-b] furan-3-yl(4-((4-acetimidamido-N-isobutylphenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamateAcidic
DP-4 4-amino-N-(((5S)-4-benzyl-2-oxooxazolidin-5-yl) methyl) -N-isobutyl benzenesulfonamideBasic
DP-5 methyl ((3S)-4-((4-amino-N-isobutylphenyl) sulfonamido)-3-hydroxy-1-phenylbutan-2-yl) carbamateBasic

Data sourced from references nih.govvignan.ac.in.

These degradation pathways are directly applicable to Darunavir-d9, which would be expected to generate the corresponding d9-analogs of these degradation products under similar hydrolytic stress conditions. The structural elucidation of these impurities relies heavily on advanced analytical techniques, particularly high-resolution mass spectrometry (HRMS) to determine the elemental composition and NMR spectroscopy (1D and 2D) to confirm the precise molecular structure. nih.govresearchgate.netnih.gov

Analysis of Oxidative Degradation Mechanisms

Oxidative degradation involves the chemical breakdown of a substance through oxidation, often initiated by reactive oxygen species. Forced degradation studies on Darunavir reveal its behavior under various oxidative stress conditions, which can be extrapolated to this compound.

Several studies have investigated the stability of Darunavir under oxidative stress, primarily using hydrogen peroxide (H₂O₂). While some research describes Darunavir as "relatively stable" under these conditions, particularly when compared to its lability in acidic or basic environments, other studies report notable degradation. nih.govnih.gov This suggests that the extent of degradation is highly dependent on the specific experimental conditions, such as the concentration of the oxidizing agent, temperature, and duration of exposure.

One study subjected Darunavir to 3%, 6%, and 30% hydrogen peroxide at room temperature for 15 days. nih.gov This resulted in the formation of a single primary degradation product, which was isolated and characterized using liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov Another investigation also confirmed that Darunavir degrades under oxidative stress conditions, identifying degradation products using LC-ESI-MS/MS. asianpubs.org Further research found considerable degradation when Darunavir ethanolate (B101781) was exposed to oxidative stress. humanjournals.com A separate study using 20% H₂O₂ at 60°C also observed the formation of degradation products. scholarsresearchlibrary.com

The mechanism of oxidative degradation for molecules like Darunavir, which contains amine and sulfide (B99878) functional groups, can involve an electron transfer process to form reactive intermediates. researchgate.net These intermediates can then react further to yield products such as N-oxides, hydroxylamines, or sulfones. researchgate.net The identification of a single major degradation product in one study suggests a specific, predominant pathway under those conditions. nih.gov

The following table summarizes the findings from various oxidative stress studies on Darunavir.

Interactive Data Table: Oxidative Degradation Studies on Darunavir

Stress Condition Temperature Duration Key Findings Reference(s)
3%, 6%, and 30% H₂O₂ Room Temp. 15 days One degradation product formed. nih.gov
Oxidative Stress Not specified Not specified Degradation observed. asianpubs.orghumanjournals.com
20% H₂O₂ 60°C Not specified Degraded product peaks observed. scholarsresearchlibrary.com
Oxidative Conditions Not specified Not specified Relatively stable; no degradation products formed. nih.gov
Oxidative Conditions Not specified Not specified No degradation products visually observed. ijpsr.com
Studies on Photolytic Degradation Processes

Photolytic degradation refers to the breakdown of molecules caused by exposure to light, particularly ultraviolet (UV) or visible light. pharmaguideline.com The stability of a drug under photolytic stress is a critical parameter assessed during development, as outlined by ICH guidelines. nih.gov

Multiple independent studies have consistently concluded that Darunavir is highly stable under photolytic conditions. These studies exposed Darunavir to various light sources and durations, yet observed minimal to no degradation. wisdomlib.org

For instance, comprehensive forced degradation studies performed according to ICH guidelines found Darunavir to be stable when exposed to photolytic stress. nih.govnih.gov Another study specifically investigating Darunavir Ethanolate also reported that photolytic conditions had a minimal impact on the drug's stability. wisdomlib.org Further research corroborated these findings, showing no degradation occurred under exposure to UV light. scholarsresearchlibrary.com One study quantified this stability, noting a recovery of 96.80% after exposure to UV light at 200 watt-hr/m² and visible light at 1.2 million lux-hours, indicating the absence of significant degradation pathways initiated by light energy. rasayanjournal.co.in

The inherent photostability of the Darunavir molecule suggests it lacks significant chromophores that absorb light in the range that typically causes degradation, or that the absorbed energy is dissipated through non-destructive pathways. pharmaguideline.com

The table below summarizes the results from photolytic degradation studies.

Interactive Data Table: Photolytic Degradation Studies on Darunavir

Stress Condition Key Findings Reference(s)
Photolytic Conditions (ICH Guidelines) Relatively stable, did not form any degradation products. nih.govnih.gov
Photolytic Degradation Minimal impact on stability. wisdomlib.org
UV Light Exposure No degradation occurred. scholarsresearchlibrary.com
UV light (200 watt-hr/m²) & Visible light (1.2 million lux-hr) Stable (96.80% recovery). rasayanjournal.co.in
Examination of Thermal Degradation Effects

Thermal degradation involves the breakdown of a substance due to heat. The stability of a drug at elevated temperatures is crucial for determining appropriate storage conditions and shelf-life.

Consistent with its photostability, Darunavir has been shown to be remarkably stable under conditions of thermal stress. Multiple studies subjecting the compound to high temperatures for extended periods have reported little to no degradation. nih.govnih.gov

Forced degradation studies have demonstrated that Darunavir is relatively stable under thermal stress. nih.govnih.govwisdomlib.org In one specific study, Darunavir was exposed to dry heat, and no degradation was observed. scholarsresearchlibrary.com Another investigation provided quantitative data, showing a 97.25% recovery of the drug after being heated to 80°C for 24 hours, confirming its thermal robustness. rasayanjournal.co.in Differential Scanning Calorimetry (DSC) analysis of pure Darunavir identified a sharp endothermic peak around 80°C, corresponding to its melting point, which provides further insight into its thermal behavior. mdpi.com

The high thermal stability indicates that the covalent bonds within the this compound structure are strong enough to withstand significant thermal energy without rupturing to form degradation products.

A summary of the findings on thermal degradation is presented in the following table.

Interactive Data Table: Thermal Degradation Studies on Darunavir

Stress Condition Key Findings Reference(s)
Thermal Conditions (ICH Guidelines) Relatively stable, did not form any degradation products. nih.govnih.gov
Thermal Degradation Minimal impact on stability. wisdomlib.org
Dry Heat No degradation occurred. scholarsresearchlibrary.com
80°C for 24 hours Stable (97.25% recovery). rasayanjournal.co.in

Advanced Spectroscopic and Chromatographic Characterization of Darunavir D9 Impurities

Application of High-Resolution Mass Spectrometry (HRMS) for Darunavir-d9 (B21623) Impurity Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of unknown impurities due to its ability to provide highly accurate mass measurements. americanpharmaceuticalreview.com This accuracy allows for the determination of the elemental composition of an impurity, which is a critical first step in its structural elucidation. americanpharmaceuticalreview.com For a potential Darunavir-d9 impurity, HRMS can differentiate between various molecular formulas that might otherwise be indistinguishable with low-resolution mass spectrometry.

The process involves ionizing the impurity, typically using electrospray ionization (ESI), and measuring its mass-to-charge ratio (m/z) with high precision (typically to within 5 ppm). americanpharmaceuticalreview.com This measured mass is then compared against calculated exact masses for potential elemental compositions. For instance, if an impurity resulted from the incomplete deuteration of the isobutyl group, HRMS could distinguish between the fully deuterated (d9), partially deuterated (e.g., d8, d7), and non-deuterated (d0) forms of an impurity. The mass difference between hydrogen (1.0078 u) and deuterium (B1214612) (2.0141 u) is significant enough for HRMS to resolve.

Table 1: Hypothetical HRMS Data for a this compound This table illustrates how HRMS can be used to propose a molecular formula for a hypothetical impurity based on its accurate mass measurement.

AttributeValue
Measured m/z ([M+H]⁺)557.3325
Proposed Molecular FormulaC₂₇H₂₉D₉N₃O₇S
Calculated Exact Mass ([M+H]⁺)557.3321
Mass Error (ppm)0.72

Structural Elucidation of Darunavir-d9 Impurities via Nuclear Magnetic Resonance (NMR) Spectroscopy

Following molecular formula determination by HRMS, Nuclear Magnetic Resonance (NMR) spectroscopy is employed for the definitive structural elucidation of the impurity. nih.govnih.gov NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for confirming the core structure of the impurity. nih.gov

¹H NMR: In the context of a this compound, the ¹H NMR spectrum is crucial for confirming the locations of deuterium. The nine deuterium atoms in the isobutyl group of Darunavir-d9 would result in the absence of corresponding proton signals in the ¹H NMR spectrum. synzeal.com The presence or absence of other key signals, such as those from the aromatic rings, the carbamate (B1207046), and the hydroxy group, helps to confirm that the core Darunavir (B192927) structure is intact. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. It would confirm the presence of the expected number of carbons for a Darunavir-analog structure. nih.govgoogle.com Carbons directly bonded to deuterium atoms exhibit characteristic changes, such as different splitting patterns (due to C-D coupling) and shifts in resonance compared to their protonated counterparts, providing further evidence for the site of deuteration.

Table 2: Representative ¹H NMR Chemical Shifts for Darunavir Core Structure This table presents typical chemical shift ranges for the non-deuterated protons of the Darunavir core structure. An impurity spectrum would be compared against these values.

Proton TypeTypical Chemical Shift (δ, ppm)Comment
Aromatic (p-aminophenyl)6.8 - 7.8Signals for the sulfonamide aromatic ring
Aromatic (benzyl)7.1 - 7.4Signals for the phenyl group
Carbamate NH~7.0Broad singlet, exchangeable with D₂O
Furan (B31954) Protons3.5 - 5.0Complex signals from the bis-tetrahydrofuran moiety
Isobutyl Protons0.8 - 3.0Absent in fully deuterated Darunavir-d9

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complete structure of an impurity by mapping the correlations between different nuclei. nih.govemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It helps establish the spin systems within the molecule, confirming the connectivity of proton-bearing fragments. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. This is vital for assigning carbon signals based on the already assigned proton signals. emerypharma.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This experiment is particularly powerful for connecting different molecular fragments and for identifying quaternary carbons (carbons with no attached protons), thereby completing the structural puzzle. emerypharma.comresearchgate.net

By integrating the data from these 1D and 2D NMR experiments, a complete and definitive structure of a this compound can be assembled. nih.gov

One-Dimensional NMR (1H, 13C) for Core Structural Confirmation

Utilization of Infrared (IR) Spectroscopy for this compound Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. gavinpublishers.com While it does not provide the detailed structural map of NMR, it serves as a quick confirmation of key chemical moieties. The IR spectrum of a this compound would be expected to show characteristic absorption bands corresponding to the functional groups of the Darunavir molecule.

The primary functional groups include the sulfonamide (S=O stretches), carbamate (C=O stretch), amine (N-H stretch and bend), and hydroxyl (O-H stretch) groups. libretexts.org The presence of the deuterium atoms would introduce C-D stretching vibrations, which appear at a lower frequency (around 2100-2250 cm⁻¹) than C-H stretches (around 2850-3000 cm⁻¹). However, the most diagnostic use of IR in this case is the confirmation of the core functional groups. libretexts.org

Table 3: Key IR Absorption Frequencies for Darunavir Functional Groups This table lists the expected vibrational frequencies for the main functional groups in a this compound.

Functional GroupVibrational ModeTypical Frequency (cm⁻¹)
Alcohol/PhenolO-H stretch3500 - 3200 (broad)
AmineN-H stretch3400 - 3250
AlkaneC-H stretch2960 - 2850
CarbamateC=O stretch1725 - 1705
Aromatic RingC=C stretch1600 - 1450
SulfonamideS=O stretch (asymmetric & symmetric)1350 - 1315 & 1170 - 1150

Integrated Chromatographic-Mass Spectrometric Approaches for Impurity Identification

Hyphenated techniques that couple liquid chromatography with mass spectrometry are crucial for the separation and identification of impurities, especially those present at trace levels. nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. nih.govijper.org This allows for the efficient separation of the main Darunavir-d9 compound from its structurally similar impurities. ijper.org

Once separated by UPLC, the impurities are directed into a tandem mass spectrometer (MS/MS). In an MS/MS experiment, the impurity's molecular ion (precursor ion) is selected and subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) create a specific fragmentation pattern that acts as a structural fingerprint. jchr.org By analyzing this pattern and comparing it to the fragmentation of the Darunavir-d9 standard, the location of structural modifications in the impurity can be precisely determined. This method is highly sensitive, capable of detecting and identifying impurities at levels of 0.05% or lower. ijper.org

Table 4: Example UPLC-MS/MS Parameters for Impurity Analysis This table outlines typical parameters for a UPLC-MS/MS method designed to detect and identify a this compound.

ParameterDescription
UPLC ColumnAcquity UPLC BEH C18, 1.7 µm
Mobile PhaseGradient elution with 0.1% Formic Acid in Water and Acetonitrile (B52724)
Flow Rate0.3 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
MS/MS Scan TypeMultiple Reaction Monitoring (MRM) or Product Ion Scan
Precursor Ion (m/z)Selected based on HRMS data (e.g., 557.3)
Key Fragment Ions (m/z)Specific to the impurity's structure, compared against Darunavir-d9 fragments

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) in Impurity Profiling

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone analytical technique for the impurity profiling of active pharmaceutical ingredients, including deuterated compounds like Darunavir-d9. ijpsonline.com This powerful hyphenated technique combines the high-resolution separation capabilities of HPLC with the high sensitivity and structural elucidation power of tandem mass spectrometry. ijpsonline.comasianpubs.org It is exceptionally suited for detecting, identifying, and quantifying trace-level impurities that may be present in the Darunavir-d9 drug substance, arising from manufacturing processes or degradation. asianpubs.org

In the context of Darunavir-d9, HPLC-MS/MS serves multiple critical functions. An initial separation of Darunavir-d9 from its potential impurities is achieved via reverse-phase HPLC. nih.gov The method development process involves optimizing parameters such as the column type, mobile phase composition, and gradient elution to ensure a clear resolution between the main component and any related substances. neopharmlabs.com For instance, studies on Darunavir have successfully used C8 or C18 columns with mobile phases consisting of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic modifier (typically acetonitrile or methanol). nih.govnih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer. The MS part of the system ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information for the parent drug and its impurities. The tandem MS (or MS/MS) capability allows for further structural investigation. Specific ions of an impurity detected in the first mass analyzer can be selected and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern (product ion spectrum). asianpubs.org This fragmentation pattern acts as a fingerprint, which, when analyzed, can reveal the structure of the impurity, often by comparing it to the fragmentation of the parent Darunavir-d9 molecule. nih.govnih.gov For example, a liquid chromatography-tandem mass spectrometry (UPLC–MS/MS) method was developed for quantifying darunavir using darunavir-d9 as an internal standard, showcasing the distinct mass transitions monitored (m/z 548.1 → 392.0 for darunavir and m/z 557.2 for darunavir-d9). humanjournals.comoup.com

The high sensitivity of MS detectors, with Limits of Quantification (LOQ) often in the nanogram-per-milliliter range, allows for the detection of impurities at levels stipulated by regulatory bodies like the International Council for Harmonisation (ICH). nih.gov The specificity of the method is established by demonstrating that the drug peak is well-separated from impurity peaks and that mass spectral data confirms the identity of each component. asianpubs.org

Table 1: Example HPLC-MS/MS Parameters for Darunavir Impurity Analysis
ParameterConditionReference
Chromatography System UPLC/HPLC nih.govijper.org
Column Hibar Purospher C18 (250 mm × 4.6 mm; 5 µm) nih.gov
Mobile Phase 0.01 M Ammonium Formate (B1220265) (pH 3.0) and Acetonitrile (50:50, v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection (UV) 263 nm nih.gov
Mass Spectrometer Quadrupole-Time of Flight (Q-TOF) nih.gov
Ionization Mode Electrospray Ionization (ESI), Negative or Positive nih.gov
Monitored Transition (Example) Darunavir: m/z 548.1 → 392.0 humanjournals.com
Internal Standard Transition (Example) Darunavir-d9: m/z 557.2 → 401.2 oup.com

Isolation and Purification Techniques for Individual Darunavir Impurity Species

While HPLC-MS/MS is invaluable for detecting and tentatively identifying impurities, definitive structural elucidation often requires the physical isolation of the impurity in a pure form. psu.edu Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy require milligram quantities of the purified substance to confirm its molecular structure. nih.govnih.gov Preparative and semi-preparative liquid chromatography are the most common and effective techniques for achieving this isolation from a complex mixture containing the main drug substance. atlanchimpharma.compharmaffiliates.com The choice between these techniques depends on the quantity of impurity present in the starting material and the amount needed for characterization. psu.edu

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC operates on the same principles as analytical HPLC but is scaled up to handle larger sample loads and purify substantial quantities of a specific compound. pharmaffiliates.com This technique is essential when an impurity needs to be isolated from a bulk drug substance or a reaction mixture for use as a reference standard or for comprehensive toxicological studies. pharmaffiliates.com

The process begins with the development and optimization of an analytical HPLC method that shows good separation between the target impurity and the main component (Darunavir-d9) as well as other impurities. pharmaffiliates.com This analytical method is then scaled up for preparative use. This involves using a larger column (with a wider internal diameter), a higher flow rate, and injecting a much larger sample volume. psu.edupharmaffiliates.com For instance, studies on Darunavir have involved forced degradation to increase the concentration of impurities, followed by neutralization and dissolution in a suitable solvent before injection into the preparative HPLC system. nih.gov

During the preparative run, the column eluent is monitored by a detector (typically UV), and fractions are collected as the compounds of interest elute. pharmaffiliates.com Automated fraction collectors are used to precisely collect the peak corresponding to the target impurity. The purity of the collected fractions is then re-assessed using analytical HPLC. pharmaffiliates.com If necessary, the purification process can be repeated to achieve the desired purity level, which is often greater than 90-95%. pharmaffiliates.com Once a sufficient quantity of the pure impurity is obtained, it can be subjected to advanced spectroscopic analysis like HRMS, NMR, and FT-IR for complete structural characterization. nih.govresearchgate.net

Table 2: Typical Parameters for Preparative HPLC Isolation of a Darunavir Impurity
ParameterConditionReference
System Preparative Liquid Chromatography System nih.govpharmaffiliates.com
Column C18, larger dimensions (e.g., >20 mm internal diameter) youtube.com
Mobile Phase Scaled up from analytical method; e.g., Acetonitrile and Water nih.govpharmaffiliates.com
Elution Mode Isocratic or Gradient nih.gov
Sample Preparation Degraded sample neutralized, lyophilized, and redissolved nih.gov
Detection UV/PDA Detector pharmaffiliates.com
Post-Purification Analysis Analytical HPLC for purity check; HRMS, NMR for structure nih.gov

Semi-Preparative Liquid Chromatography

Semi-preparative liquid chromatography bridges the gap between analytical and preparative-scale chromatography. youtube.com It is employed when the required amount of an isolated impurity is less than what is typically targeted with full preparative HPLC but more than what can be collected from an analytical system. This method is ideal for isolating sufficient material (typically in the range of hundreds of micrograms to several milligrams) for initial spectroscopic characterization. nih.govyoutube.com

The hardware for semi-preparative LC includes columns with internal diameters that are intermediate between analytical (e.g., 4.6 mm) and preparative (e.g., >20 mm) columns, such as those around 9-10 mm. nih.gov The flow rates are correspondingly higher than in analytical HPLC but lower than in preparative HPLC. nih.gov

In studies involving Darunavir, semi-preparative HPLC has been successfully used to isolate degradation products for mass analysis. nih.gov For example, an oxidative degradation product of Darunavir was isolated using a Zorbax RP C18 column (250 × 9.0 mm) with an isocratic mobile phase. nih.gov The collected fraction containing the impurity was then concentrated, and its purity was confirmed by re-injecting it into an analytical HPLC system. The high purity of the isolated sample (e.g., 99.8%) ensures that the subsequent mass analysis data is reliable and corresponds to the correct molecular structure. nih.gov This technique offers a practical and efficient workflow for obtaining pure impurity samples for definitive identification without the higher solvent consumption and larger scale of full preparative HPLC. youtube.com

Table 3: Example of Semi-Preparative LC for Darunavir Impurity Isolation
ParameterConditionReference
System Semi-Preparative HPLC nih.govresearchgate.net
Column Zorbax RP C18 (250 × 9.0 mm, id, 5 µm) nih.gov
Mobile Phase 0.01 M Ammonium Formate (pH 3.0) and Acetonitrile (50:50, v/v) nih.gov
Elution Mode Isocratic nih.gov
Run Time 25 min nih.gov
Outcome Isolation of impurity with >99% purity for mass analysis nih.gov

Analytical Methodologies for Quantification and Impurity Profiling of Darunavir D9 Impurities

Development and Optimization of Stability-Indicating Chromatographic Methods for Darunavir (B192927) Impurities

Stability-indicating methods are crucial for demonstrating that an analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. austinpublishinggroup.com Such methods are developed through forced degradation studies, where the drug substance is exposed to harsh conditions like acid, base, heat, light, and oxidation to generate potential degradants. austinpublishinggroup.comwisdomlib.orgwisdomlib.orgnih.gov

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the analysis of Darunavir and its impurities. austinpublishinggroup.comwisdomlib.orgwisdomlib.orgnih.govbiomedres.us Researchers have developed numerous HPLC methods, optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detector wavelength to achieve effective separation of Darunavir from its known and unknown impurities. austinpublishinggroup.comwisdomlib.orgbiomedres.us

A common approach involves using a C18 or C8 column with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. austinpublishinggroup.comnih.govbiomedres.us The pH of the buffer is a critical parameter that is adjusted to ensure optimal separation. biomedres.ushumanjournals.com Gradient elution, where the mobile phase composition is changed during the analytical run, is often employed to resolve complex mixtures of impurities. biomedres.usresearchgate.net The detection is typically carried out using a UV detector at a wavelength where Darunavir and its impurities exhibit significant absorbance, such as 265 nm or 270 nm. austinpublishinggroup.comwisdomlib.orgnih.gov

Forced degradation studies have shown that Darunavir is susceptible to degradation under acidic, basic, and oxidative conditions. austinpublishinggroup.comwisdomlib.orgnih.govscispace.com The developed HPLC methods have demonstrated the ability to separate the degradation products from the main Darunavir peak, confirming their stability-indicating capability. austinpublishinggroup.comnih.gov

Table 1: Exemplary HPLC Method Parameters for Darunavir Impurity Analysis

ParameterCondition 1Condition 2Condition 3
ColumnX-Bridge C18 (150 x 4.6 mm, 3.5 µm) nih.govZorbax SB-C8 (250 x 4.6 mm, 5 µm) biomedres.usPhenomenex RP-C18 (250x4.6 mm, 5µ) austinpublishinggroup.com
Mobile Phase0.01M Ammonium formate (pH 3.0) and Acetonitrile (55:45 v/v) nih.govAcetonitrile and Buffer pH 4.0 (gradient) biomedres.usAcetonitrile, Methanol, and Water (60:30:10 v/v/v) austinpublishinggroup.com
Flow Rate1.0 mL/min nih.gov1.0 mL/min biomedres.us1.0 mL/min austinpublishinggroup.com
Detection Wavelength265 nm nih.govNot Specified biomedres.us270 nm austinpublishinggroup.com
Column Temperature30°C nih.govNot Specified biomedres.usAmbient austinpublishinggroup.com

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. ijper.orgnih.gov UPLC methods have been successfully developed for the impurity profiling of Darunavir, often in combination with mass spectrometry (MS) for enhanced specificity and identification of unknown impurities. ijper.orgnih.govijpsr.com

These methods typically utilize sub-2 µm particle size columns, such as Acquity BEH C18 or Zorbax Bonus C18, which provide superior separation efficiency. ijper.orgnih.govijpsr.com The mobile phases are often similar to those used in HPLC, consisting of buffers and organic solvents, but are optimized for the higher pressures and faster flow rates of UPLC systems. ijper.orgijpsr.com For instance, a method for analyzing Darunavir and its impurities used a gradient elution with 0.1% orthophosphoric acid in water (pH 3.0) and acetonitrile on a 1.8 µm C18 column. tandfonline.com Another UPLC method for impurity profiling in a fixed-dose combination of Darunavir and Ritonavir employed a Zorbax Bonus C18 column with a gradient of a buffer-methanol mixture and an acetonitrile-methanol mixture. ijper.org

The enhanced sensitivity of UPLC allows for the detection and quantification of impurities at very low levels, which is particularly important for potentially genotoxic impurities. ijpsr.com

Table 2: Illustrative UPLC Method Parameters for Darunavir Impurity Profiling

ParameterCondition 1Condition 2
ColumnAcquity BEH C18 (100 x 2.1 mm, 1.7 µm) nih.govijpsr.comZorbax Bonus C18 (150 x 2.1 mm, 1.8 µm) ijper.org
Mobile PhaseA: Ammonium bicarbonate; B: Acetonitrile (gradient) ijpsr.comA: Buffer (55) and Methanol (45); B: Acetonitrile (30) and Methanol (70) (gradient) ijper.org
Flow Rate0.3 mL/min ijpsr.com0.22 mL/min ijper.org
DetectionMass Spectrometry (MS/MS) ijpsr.comUV at 240 nm ijper.org
Column TemperatureNot Specified ijpsr.com55°C ijper.org

Method Development in High-Performance Liquid Chromatography (HPLC)

Strategic Employment of Darunavir-d9 (B21623) as an Internal Standard in Quantitative Analytical Methods

In quantitative analysis, particularly in complex matrices like biological fluids or in trace analysis, the use of an internal standard (IS) is crucial for improving the accuracy and precision of the method. An ideal internal standard is a compound that is structurally similar to the analyte but can be distinguished by the analytical system. For the quantification of Darunavir, deuterated Darunavir (Darunavir-d9) is frequently employed as an internal standard, especially in LC-MS/MS methods. humanjournals.comlabscoop.comcaymanchem.comnih.gov

Darunavir-d9 has the same chemical properties as Darunavir, meaning it behaves similarly during sample preparation (e.g., extraction) and chromatographic separation. humanjournals.comoup.com However, its higher mass due to the nine deuterium (B1214612) atoms allows it to be differentiated from the non-deuterated Darunavir by a mass spectrometer. caymanchem.comnih.gov This allows for the correction of any variations in sample preparation, injection volume, or instrument response, leading to more reliable and reproducible quantitative results. humanjournals.com The use of Darunavir-d9 as an internal standard has been reported in methods for quantifying Darunavir in human plasma and peripheral blood mononuclear cells. humanjournals.comnih.gov

Rigorous Validation of Analytical Methods for Darunavir Impurities According to International Harmonization Guidelines

The validation of analytical methods is a mandatory requirement to ensure their suitability for their intended purpose. This process is governed by guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. austinpublishinggroup.comwisdomlib.orghumanjournals.comijpsr.com Key validation parameters include specificity, selectivity, linearity, and range.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. austinpublishinggroup.comseq.es For impurity profiling methods, specificity is demonstrated by showing that the peaks of Darunavir and its known impurities are well-resolved from each other and from any peaks originating from the placebo or degradation products. austinpublishinggroup.comijper.org

This is often achieved through forced degradation studies, where the stressed samples are analyzed to see if the degradation products interfere with the quantification of Darunavir. austinpublishinggroup.comnih.gov Peak purity analysis using a photodiode array (PDA) detector is also a common technique to confirm that the chromatographic peak of the analyte is not co-eluting with other compounds. ijper.orgnih.gov In one study, the specificity of an HPLC method was confirmed by the well-separated peaks of the degraded product from the parent peak in acid and base degradation studies. austinpublishinggroup.com

Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. austinpublishinggroup.com

To determine linearity, a series of solutions of the analyte and its impurities are prepared at different concentrations and analyzed. austinpublishinggroup.combiomedres.usijper.org A calibration curve is then constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) is calculated. austinpublishinggroup.combiomedres.us According to ICH guidelines, a correlation coefficient close to 1 (typically >0.99) indicates good linearity. austinpublishinggroup.comijpsr.com

For Darunavir impurity methods, linearity is typically established from the Limit of Quantitation (LOQ) to about 150% of the specification limit for each impurity. biomedres.usijper.org For example, one UPLC method for Darunavir and its impurities demonstrated linearity from LOQ to 150% of the specification level for each known impurity. ijper.org Another study reported a linear range of 1-5 µg/mL for Darunavir with a correlation coefficient of 0.9996. austinpublishinggroup.com

Table 3: Linearity and Range Data from Validated Darunavir Analytical Methods

AnalyteMethodLinearity RangeCorrelation Coefficient (R²)Reference
DarunavirHPLC1-5 µg/mL0.9996 austinpublishinggroup.com
DarunavirUPLC0.20-12.0 µg/mLNot Specified ijper.org
Ritonavir Impurity EUPLC0.25-2.25 µg/mLNot Specified ijper.org
Genotoxic ImpuritiesLC-MS/MS0.23-1.69 µg/g0.999 ijpsr.com
DarunavirHPTLC500-3000 ng/band0.992 ijpsr.com
DarunavirHPLC80-240 µg/mL≥ 0.9990 jrespharm.com

Derivation of Limits of Detection (LOD) and Limits of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in validating an analytical method's sensitivity for impurity analysis. The LOD represents the lowest concentration of an analyte that the method can reliably distinguish from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ijbpas.com

The determination of these limits for Darunavir-d9 impurities is typically performed in accordance with International Council for Harmonisation (ICH) guidelines. ijbpas.com Several approaches can be employed, including the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve.

For instance, in the analysis of Darunavir and its related substances, a signal-to-noise ratio of 3:1 is commonly used to establish the LOD, and a ratio of 10:1 is used for the LOQ. ijper.orgnih.gov In a specific UPLC method for Darunavir and its impurities, the LOQ for all degradation impurities was established at 0.05% of the test concentration, which corresponds to the reporting threshold. ijper.org For Darunavir itself, due to its high response, the LOQ was set at an even lower level of 0.005%, with the LOD at 0.002%. ijper.org Another study determined the LOD and LOQ for Darunavir to be 10 ng/mL and 30 ng/mL, respectively. nih.gov

A common procedure involves preparing a series of diluted solutions of the impurity standard and injecting them into the chromatographic system. The responses are then used to calculate the LOD and LOQ using the following formulas:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ is the standard deviation of the y-intercept of the regression line.

S is the slope of the calibration curve. researchgate.net

The precision at the LOQ is also verified by analyzing multiple replicate preparations of the impurity at the LOQ concentration. The relative standard deviation (RSD) of the peak areas should typically be less than 10.0%. ijper.org

Table 1: Illustrative LOD and LOQ Values for Darunavir and its Impurities from Various Studies

AnalyteMethodLODLOQSource
DarunavirHPLC10 ng/mL30 ng/mL nih.gov
DarunavirUPLC0.002%0.005% ijper.org
Darunavir Degradation ImpuritiesUPLC0.02%0.05% ijper.org
DarunavirRP-HPLC0.78 µg/mL2.37 µg/mL ijrpc.com
Cobicistat (in combination)RP-HPLC0.09 µg/mL1.16 µg/mL ijrpc.com
DarunavirUV-Vis Spectrophotometry4.80 µg/mL16.01 µg/mL innovareacademics.in
Raltegravir (in combination)UV-HPLC0.25 mg/L- seq.es

Assessment of Method Accuracy and Precision (Repeatability and Intermediate Precision)

Accuracy and precision are fundamental to the validation of any analytical method, ensuring the reliability of the generated data.

Accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. It is often assessed through recovery studies. researchgate.net This involves spiking a sample matrix with a known amount of the impurity standard at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). biomedres.us The percentage recovery of the added impurity is then calculated. For Darunavir and its impurities, accuracy is typically demonstrated with recovery values between 90.1% and 106.3%. ijper.org Another study reported satisfactory recoveries ranging from 99.0% to 102.0%. researchgate.net

Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is considered at two levels:

Repeatability (Intra-day precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is determined by performing multiple analyses of the same sample on the same day. researchgate.net

Intermediate Precision (Inter-day precision or Ruggedness): This demonstrates the reliability of the method when used by different analysts, on different days, or with different equipment within the same laboratory. researchgate.netwjpsonline.com

For the analysis of Darunavir and its impurities, acceptable precision is generally indicated by an RSD of less than 10.0% for impurity analysis and often less than 2.0% for the main drug substance. ijper.orgresearchgate.net One study on Darunavir showed intra-day and inter-day precision with RSD values of 1.068% and 0.560%, respectively. researchgate.net Another bioanalytical method for Darunavir reported intra- and inter-batch %CV ranging from 0.5% to 3.5% and 0.9% to 3.3%, respectively. pnrjournal.com

Table 2: Example of Accuracy and Precision Data for Darunavir Analysis

ParameterSpecification LevelAcceptance CriteriaObserved ResultSource
Accuracy 50%, 100%, 150% of impurity limit90.0% - 110.0% Recovery99.0% - 102.0% researchgate.net
LOQ to 150%90.1% - 106.3% RecoveryWithin range ijper.org
Repeatability (Intra-day Precision) 100% of test concentrationRSD ≤ 2.0%1.068% researchgate.net
Intermediate Precision (Inter-day Precision) 100% of test concentrationRSD ≤ 2.0%0.560% researchgate.net

Evaluation of Method Robustness and Ruggedness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ijbpas.com This provides an indication of its reliability during normal usage. For HPLC methods used in Darunavir impurity analysis, common parameters to be varied during robustness testing include:

Flow rate of the mobile phase (e.g., ±0.1 mL/min). wjpsonline.com

Column temperature (e.g., ±5°C). wisdomlib.org

Mobile phase composition (e.g., ±2% absolute). wjpsonline.com

pH of the mobile phase buffer (e.g., ±0.2 units). biomedres.us

Wavelength of detection (e.g., ±2 nm). ijbpas.com

The system suitability parameters, such as peak resolution, tailing factor, and theoretical plates, are monitored during these variations to ensure they remain within acceptable limits. biomedres.us

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, and different days. ijbpas.com This is often assessed as part of intermediate precision. wjpsonline.com

One study on Darunavir demonstrated robustness by making deliberate changes to flow rate and column oven temperature, with the method proving to be robust. ijper.org Another study evaluated robustness by varying the flow rate and mobile phase composition, with the relative standard deviation of the results remaining low, indicating the method's robustness. wjpsonline.com

Comprehensive Impurity Profiling Strategies for Darunavir Bulk Drug Substance and Related Materials

Impurity profiling is the identification, structural elucidation, and quantitative determination of impurities in a drug substance. nih.gov A comprehensive impurity profiling strategy for Darunavir bulk drug substance is essential to ensure its quality, safety, and efficacy. irjet.netiajps.com This involves a multi-faceted approach:

Forced Degradation Studies: Also known as stress testing, this is a critical component of impurity profiling. nih.govaustinpublishinggroup.com It involves subjecting the Darunavir drug substance to a variety of harsh conditions to accelerate its degradation. The typical stress conditions include:

Acidic hydrolysis (e.g., 0.1 N HCl). nih.gov

Basic hydrolysis (e.g., 0.1 N NaOH). nih.gov

Oxidative degradation (e.g., 3-30% H₂O₂). nih.gov

Thermal degradation (e.g., heating at elevated temperatures). nih.gov

Photolytic degradation (e.g., exposure to UV and visible light). nih.gov

Studies have shown that Darunavir is susceptible to degradation under acidic and basic conditions, while being relatively stable under oxidative, thermal, and photolytic stress. nih.govwisdomlib.org For instance, one study observed significant degradation of 14.99% under acidic conditions and 23.15% under alkaline conditions. wisdomlib.org Another study identified a total of five degradation products under acid and base hydrolysis. nih.gov

Development of a Stability-Indicating Analytical Method: A key outcome of forced degradation studies is the development and validation of a stability-indicating method (SIM). This is typically a chromatographic method, such as HPLC or UPLC, that is capable of separating the main drug peak from all potential degradation products and process-related impurities. scispace.comnih.gov The specificity of the method is demonstrated by the peak purity analysis of the Darunavir peak in the presence of its degradants. nih.gov

Identification and Characterization of Impurities: Once separated, the unknown impurities need to be identified and structurally characterized. This is often achieved using hyphenated techniques, which provide both chromatographic separation and spectroscopic information. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: This is a powerful tool for obtaining the molecular weight and fragmentation patterns of impurities, which aids in their structural elucidation. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of an impurity. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) are invaluable for the definitive structural confirmation of isolated impurities. nih.govnih.gov

Preparative HPLC: This technique is used to isolate sufficient quantities of an impurity for full spectroscopic characterization. nih.govnih.gov

A systematic approach to impurity profiling ensures that all potential impurities are detected, identified, and controlled within acceptable limits, thereby guaranteeing the quality and safety of the Darunavir drug substance. ijcrt.org

Research on Impurity Control and Mitigation Within Darunavir Chemical Processes

Methodological Approaches to Process Optimization for Minimizing Darunavir (B192927) Impurity Formation

The formation of impurities in the synthesis of Darunavir can be significantly influenced by the chosen synthetic route and reaction conditions. Research has focused on optimizing these processes to minimize the generation of undesired byproducts.

One of the major challenges in Darunavir synthesis is the formation of a furan (B31954) dimer impurity. researchgate.net To circumvent this, an improved process was developed utilizing 4-(1,3-dioxoisoindolin-2-yl)benzene-1-sulphonyl chloride. researchgate.net This approach avoids the problematic steps that lead to the dimer's formation. researchgate.net Process optimization also involves a careful selection of reagents and reaction conditions. For instance, the reduction of the nitro group in a key intermediate is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a preferred method, and carrying out the reaction at a controlled temperature of 20-30°C helps to minimize the decomposition of the carbamate (B1207046) linkage, another potential source of impurities. google.com

The choice of solvents and bases also plays a crucial role. Studies have shown that the reaction between the sulphonyl chloride intermediate and the amino alcohol intermediate can be optimized by screening various bases such as triethylamine (B128534) (TEA), potassium carbonate (K2CO3), and sodium carbonate (Na2CO3). researchgate.net The optimization of the deprotection step of the phthalimide (B116566) group is also essential to ensure a high yield of pure Darunavir. researchgate.net

A summary of optimized reaction conditions to minimize a specific impurity is presented below:

ParameterCondition 1Condition 2 (Optimized)Impurity-I Formation
Equivalents of Isobutylamine (B53898)1025Lower in Condition 2
SolventWith SolventWithout SolventLower without solvent

Investigation of Purification and Isolation Techniques for Undesired Darunavir Impurities

Even with optimized synthetic processes, the formation of some impurities is often unavoidable. Therefore, effective purification and isolation techniques are essential to ensure the final API meets the required purity standards.

Forced degradation studies, where Darunavir is exposed to stress conditions like acid, base, oxidation, heat, and light, are conducted to identify potential degradation products. nih.gov This information is crucial for developing appropriate purification strategies. In cases where significant degradation occurs, such as under acidic or basic conditions, preparative high-performance liquid chromatography (prep-HPLC) is a powerful technique for isolating these impurities for characterization. nih.gov

The isolation process for degradation products typically involves the following steps:

Neutralization of the stressed sample solution. nih.gov

Lyophilization to obtain a crude solid. nih.gov

Dissolving the crude sample in a suitable solvent mixture (e.g., Acetonitrile (B52724):Water). nih.gov

Purification using prep-HPLC with a suitable column (e.g., Luna C18) and mobile phase (e.g., 0.1% formic acid in water and acetonitrile). nih.gov

Collection of fractions based on UV response and confirmation of the mass of the isolated impurity using UPLC-MS. nih.gov

Crystallization is another key purification technique. Darunavir is often isolated as its ethanolate (B101781) solvate, which can be purified by recrystallization from solvents like isopropyl alcohol or a mixture of ethanol (B145695) and toluene. google.com The particle size of the final product can also be controlled through milling processes, which can affect its solubility and bioavailability. google.com

Analytical Assessment of Impurity Levels in Darunavir Reference Standards and Research Samples

The accurate assessment of impurity levels is fundamental to quality control. A variety of sophisticated analytical techniques are employed for the impurity profiling of Darunavir and its related substances, including Darunavir-d9 (B21623).

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common methods for the quantitative determination of impurities. humanjournals.comresearchgate.net Stability-indicating HPLC methods are developed and validated to separate Darunavir from its process-related impurities and degradation products. oup.com These methods are validated according to the International Council for Harmonisation (ICH) guidelines, ensuring their accuracy, precision, linearity, and robustness. researchgate.net

A typical stability-indicating UPLC method for impurity profiling might use a C18 column with a gradient mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile and methanol). ijper.org The detection is usually carried out using a UV detector at a wavelength where both the API and impurities have significant absorbance, for instance, 240 nm or 265 nm. oup.comijper.org

For the identification and characterization of unknown impurities, liquid chromatography coupled with mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are invaluable tools. nih.govresearchgate.net These techniques provide information about the molecular weight and fragmentation pattern of the impurities, which, along with nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy, allows for their structural elucidation. nih.gov

The sensitivity of these analytical methods is crucial for detecting impurities at very low levels. The limit of detection (LOD) and limit of quantitation (LOQ) are important validation parameters. For some potentially genotoxic impurities, highly sensitive methods like HPLC-MS/MS are required to quantify them at parts-per-million (ppm) levels. researchgate.net

Below is an interactive data table summarizing typical validation parameters for an HPLC method for Darunavir and its impurities.

ParameterDarunavirImpurity IImpurity IIImpurity III
Linearity Range (µg/mL) 0.20-12.00.25-2.250.25-19.50.25-2.25
Correlation Coefficient (r²) >0.999>0.999>0.999>0.999
LOD (%) 0.0020.020.020.02
LOQ (%) 0.0050.050.050.05
Accuracy (% Recovery) 98.0-102.090.1-106.390.1-106.390.1-106.3
Precision (%RSD) <2.0<10.0<10.0<10.0

This rigorous analytical framework ensures that the levels of all impurities, including those in Darunavir-d9 reference standards and research samples, are accurately monitored and controlled, guaranteeing the quality and reliability of the material. synzeal.com

Emerging Research Directions in Darunavir D9 Impurity Studies

Prospective Research into the Discovery and Characterization of Novel Darunavir (B192927) Impurity Structures

Future research into Darunavir-d9 (B21623) impurities will be heavily influenced by the extensive knowledge gained from studies on its non-labeled analogue, Darunavir. nih.govnih.gov The primary strategy for discovering novel impurity structures involves subjecting Darunavir-d9 to forced degradation studies, which mimic the stress conditions a drug substance might encounter during its lifecycle. nih.govasianpubs.org These conditions, mandated by guidelines from the International Council for Harmonisation (ICH), include exposure to acidic, basic, oxidative, photolytic, and thermal stress. nih.govnih.govwisdomlib.org

Studies on Darunavir have revealed that it is relatively stable under thermal, oxidative, and photolytic conditions but shows considerable degradation in acidic and alkaline environments. nih.govnih.govvignan.ac.in For instance, under acid hydrolysis, multiple degradation products (DPs) have been identified. nih.govnih.gov It is anticipated that Darunavir-d9 would exhibit a similar degradation profile, although the isotopic labeling might subtly influence reaction kinetics.

The process of characterizing these novel impurities is a multi-step analytical challenge. It begins with the isolation of the degradation products, often using techniques like semi-preparative high-performance liquid chromatography (Prep-HPLC). nih.govnih.gov Following isolation, a suite of advanced spectroscopic techniques is employed for structural elucidation. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass data, enabling the determination of elemental compositions. nih.govnih.gov Further detailed structural information is gleaned from Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D-NMR experiments, which help to piece together the exact molecular structure of the impurity. nih.govnih.govresearchgate.net

Table 1: Known Degradation Products of Darunavir Identified via Forced Degradation

Impurity Name/CodeStress ConditionMethod of IdentificationReference
DP-1Acid HydrolysisUPLC-MS, HRMS, NMR nih.govnih.gov
DP-2Acid & Base HydrolysisUPLC-MS, HRMS, NMR nih.govnih.gov
DP-3Acid HydrolysisUPLC-MS, HRMS, NMR nih.govnih.gov
DP-4Base HydrolysisUPLC-MS, HRMS, NMR nih.govnih.gov
DP-5Base HydrolysisUPLC-MS, HRMS, NMR nih.govnih.gov
Oxidative Degradation ProductOxidation (H₂O₂)LC-MS/MS, HRMS nih.gov

This table summarizes key degradation products identified for the non-labeled Darunavir. These compounds represent primary targets for investigation in future studies on Darunavir-d9.

Advancements in Analytical Technologies for Ultra-Trace Level Impurity Detection and Quantification

The accurate quantification of impurities, particularly at ultra-trace levels, is critical for ensuring the quality of active pharmaceutical ingredients (APIs) and reference standards like Darunavir-d9. researchgate.net The trend in analytical technology is toward methods that offer higher sensitivity, specificity, and speed. ijcrt.org

Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with tandem mass spectrometry (MS/MS), stands at the forefront of these advancements. researchgate.netijper.org UHPLC systems use columns with smaller particle sizes (typically under 2 µm), which allows for higher resolution, greater peak capacity, and significantly faster analysis times compared to traditional HPLC. ijper.orgresearchgate.net When coupled with a mass spectrometer, the system provides unparalleled sensitivity and selectivity, making it possible to detect and quantify impurities at levels as low as parts per million (ppm) or even parts per billion (ppb). researchgate.net

Recent method development for Darunavir and its combination products has focused on creating stability-indicating UPLC methods that can separate the active ingredient from a multitude of known and unknown impurities within a single chromatographic run. ijper.org These methods are validated according to ICH guidelines to ensure they are linear, accurate, precise, and robust. ijper.orgmdpi.com The limit of quantitation (LOQ) for such methods is often established at or below the reporting threshold of 0.05%. ijper.org

The application of these technologies to Darunavir-d9 is essential. Since Darunavir-d9 is used as an internal standard, any impurity present could potentially co-elute with and interfere with the analysis of the target analyte, Darunavir, leading to inaccurate pharmacokinetic results. Therefore, high-sensitivity methods like LC-MS/MS are not only used for routine quality control but are also indispensable tools in the development and validation of Darunavir-d9 as a reference material. researchgate.netjchr.org

Table 2: Advanced Analytical Techniques for Impurity Profiling

TechniqueApplication in Impurity AnalysisAdvantagesReference
UPLC/UHPLC Separation of API from impuritiesHigh resolution, speed, and efficiency researchgate.netijper.org
LC-MS/MS Identification and quantificationHigh sensitivity and specificity; structural information researchgate.netresearchgate.netijaresm.com
HRMS (e.g., Q-TOF) Structural elucidationAccurate mass measurement for formula determination nih.govnih.gov
NMR Spectroscopy Definitive structure confirmationDetailed molecular structure and stereochemistry nih.govnih.govresearchgate.net

Application of Computational Chemistry and In Silico Modeling for Impurity Prediction and Rational Control

A significant emerging trend in pharmaceutical development is the use of computational chemistry and in silico modeling to predict and manage impurities before they are even synthesized or detected in the laboratory. acs.orgucl.ac.uk This "in silico first" approach can accelerate development, reduce costs, and minimize the use of valuable materials. 3ds.com

For Darunavir-d9, computational tools can be applied in several ways. Firstly, degradation pathway prediction software can model the reactivity of the molecule under various stress conditions (acidic, basic, oxidative). 3ds.com By simulating the interaction of the molecule with different reactants and environments, these programs can predict the structures of likely degradation products. This allows analytical scientists to proactively develop targeted methods for these predicted impurities rather than relying solely on discovering them through extensive forced degradation experiments.

Secondly, in silico toxicology models are increasingly used to assess the potential risks associated with impurities. researchgate.net Algorithms like quantitative structure-activity relationship (QSAR) models can predict the mutagenic or toxic potential of an impurity based on its chemical structure. acs.orgresearchgate.net This is crucial for complying with guidelines such as ICH M7, which sets strict limits for potentially mutagenic impurities. By screening potential impurities in silico, chemists can prioritize which impurities require the most stringent control.

Finally, the principles of Quality by Design (QbD) are being integrated with computational modeling. researchgate.netdntb.gov.ua QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control. mdpi.comimpactfactor.org In silico models can help define the "design space" for a manufacturing process, identifying critical process parameters that may influence the formation of specific impurities and helping to establish rational control strategies to minimize their levels in the final product. researchgate.netdntb.gov.ua This proactive, knowledge-based approach represents the future of impurity control in pharmaceutical manufacturing. tandfonline.com

Q & A

Q. What is the role of Darunavir-d9 as an internal standard in pharmacokinetic assays?

Darunavir-d9 is used as a deuterated internal standard (ISTD) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to improve the accuracy of darunavir quantification in biological matrices. Methodologically, it compensates for matrix effects and instrumental variability. Calibration curves are constructed using analyte/ISTD peak area ratios, typically spanning 30–10,000 ng/mL for darunavir, with a lower limit of quantification (LLOQ) of 30 ng/mL . The ISTD must match the analyte’s physicochemical properties (e.g., ionization efficiency, retention time) to ensure reliable normalization.

Q. Which analytical techniques are suitable for detecting Darunavir-d9 impurities in drug substances?

High-performance liquid chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection is commonly used for impurity profiling. However, LC-MS/MS is preferred for structural elucidation and trace-level quantification due to its superior sensitivity and specificity. For example, LC-MS/MS can resolve co-eluting impurities and confirm their molecular weights via mass fragmentation patterns . Key parameters include:

Technique Detection Limit Key Applications
HPLC-UV≥0.1% impurityRoutine impurity screening
LC-MS/MS≤0.01% impurityStructural identification, trace analysis

Q. How are impurity limits established for Darunavir-d9 in early-phase clinical trials?

During Phase I, impurity limits are based on batch analysis data from preclinical safety studies. Impurity levels in clinical trial materials must not exceed those supported by toxicological data. For example, genotoxic impurities are controlled at thresholds derived from the Threshold of Toxicological Concern (TTC; e.g., 1.5 μg/day for lifetime exposure). Method validation includes specificity, linearity, and accuracy testing across three concentration levels .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity identification thresholds between USP and ICH guidelines?

Q. What methodologies are recommended for assessing elemental impurities in Darunavir-d9 synthesis?

Inductively coupled plasma mass spectrometry (ICP-MS) is the gold standard for quantifying elemental impurities (e.g., Pd, Ni) from catalysts. Key steps include:

  • Sample digestion using microwave-assisted acid digestion.
  • Validation per ICH Q3D, ensuring limits comply with Permitted Daily Exposure (PDE) values (e.g., Pd: 10 μg/day).
  • Risk assessment based on raw material sourcing and manufacturing process controls .

Q. How can stability-indicating methods be optimized for Darunavir-d9 degradation products?

Stability studies under ICH Q1A(R2) conditions (40°C/75% RH, light exposure) are conducted to simulate degradation. Method optimization involves:

  • Gradient elution in HPLC to separate degradation products from the main peak.
  • Stress testing with peroxide or metal ions to isolate oxidation-related impurities.
  • Forced degradation data must show ≥10% degradation to validate method robustness .

Q. What strategies address contradictory impurity data in cross-laboratory studies?

  • Use harmonized reference standards (e.g., USP-certified materials) to minimize inter-lab variability.
  • Implement orthogonal methods (e.g., HPLC + capillary electrophoresis) for cross-verification.
  • Apply statistical tools like ANOVA to assess inter-lab precision and bias .

Q. How are genotoxic impurities (GTIs) controlled in Darunavir-d9 synthesis?

GTIs are managed via a staged Threshold of Toxicological Concern (TTC) approach:

  • Pre-final synthesis step : Control at ≤30% of TTC (e.g., 0.45 μg/day for short-term exposure).
  • Final API : Include GTI in specifications if levels exceed 30% TTC.
  • Analytical validation requires a detection limit ≤10% of the acceptable limit .

Q. What advanced techniques enable structural elucidation of unknown impurities?

  • HRMS : Determines exact mass and fragmentation pathways (e.g., distinguishing isomers).
  • NMR : Confirms stereochemistry and functional groups.
  • Dual-column chromatography : Resolves co-eluting impurities with similar mass spectra .

Q. How do regulatory requirements for impurity profiling differ between the US and EU?

The FDA emphasizes ICH Q3A-Q3E compliance, while the EMA requires additional justification for non-pharmacopeial methods. Researchers must:

  • Submit batch analysis data from ≥6 pilot-scale batches for EU submissions.
  • Include impurity fate mapping (e.g., purge studies) for US Drug Master Files (DMFs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.